molecular formula C12H14ClNO B2752523 1-Benzyl-3-(chloromethyl)-3-methylazetidin-2-one CAS No. 137266-58-1

1-Benzyl-3-(chloromethyl)-3-methylazetidin-2-one

Cat. No. B2752523
M. Wt: 223.7
InChI Key: HLBMORWTAOTEJH-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Microwave-Assisted Synthesis of Nitrogen and Sulfur Containing Heterocyclic Compounds

K. Mistry and K. R. Desai (2006) explored the microwave-assisted synthesis of azetidinones and thiazolidinones, highlighting their antibacterial and antifungal activities. This research underscores the utility of azetidinone derivatives in developing compounds with potential therapeutic applications, especially in combating microbial infections (Mistry & Desai, 2006).

Corrosion Inhibition in the Oil Industry

M. Yadav, D. Sharma, and Sumit Kumar (2015) investigated the effectiveness of azetidinone derivatives as corrosion inhibitors for steel in hydrochloric acid, a common scenario in the oil industry. Their work provides insights into the chemical's potential to protect industrial materials from corrosive environments, contributing to longer lifespan and reduced maintenance costs (Yadav, Sharma, & Kumar, 2015).

Potential Elastase Inhibitors

Research by C. Beauve et al. (1999) into 1-alkoxycarbonyl-3-bromoazetidin-2-ones as potential elastase inhibitors sheds light on the applications of azetidinone derivatives in developing treatments for conditions involving elastase, such as certain inflammatory diseases. Their findings suggest these compounds can act as transient inhibitors, offering a pathway to novel therapeutic agents (Beauve et al., 1999).

Antimicrobial and Anticancer Activities

Several studies have demonstrated the antimicrobial and anticancer activities of azetidinone derivatives. For instance, N. R. Penthala et al. (2011) synthesized novel N-benzyl aplysinopsin analogs, including azetidinone derivatives, and screened them for anticancer activity. Their work identifies compounds with significant growth inhibition against various cancer cell lines, highlighting the potential of these derivatives in oncology (Penthala, Yerramreddy, & Crooks, 2011).

Safety And Hazards

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Future Directions

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For a specific compound like “1-Benzyl-3-(chloromethyl)-3-methylazetidin-2-one”, you would need to consult the relevant scientific literature or databases. If this is a novel compound, experimental studies would be needed to determine many of these properties. Please consult with a qualified chemist or researcher for more detailed information.


properties

IUPAC Name

1-benzyl-3-(chloromethyl)-3-methylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO/c1-12(8-13)9-14(11(12)15)7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLBMORWTAOTEJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1=O)CC2=CC=CC=C2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3-(chloromethyl)-3-methylazetidin-2-one

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